

JMV 449: Application Notes and Protocols for Aqueous Solutions

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Compound of Interest

Compound Name: Jmv 449

Cat. No.: B159794

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These application notes provide detailed information and protocols for the use of **JMV 449**, a potent and metabolically stable neurotensin receptor agonist, with a focus on its solubility and stability in aqueous solutions.

Introduction

JMV 449 is a pseudopeptide analogue of neurotensin-(8-13) that acts as a high-affinity agonist for neurotensin receptors (NTRs).^{[1][2][3]} Its modified peptide bond structure confers significant resistance to enzymatic degradation, resulting in potent and long-lasting biological effects both in vitro and in vivo.^[1] Understanding its solubility and stability is critical for its effective use in experimental settings.

Physicochemical Properties

Property	Value	Reference
Molecular Weight	746.96 g/mol	[4]
Formula	C38H66N8O7	[4]
Sequence	H-Lys-ψ(CH ₂ NH)Lys-Pro-Tyr-Ile-Leu-OH	[1]
Purity	≥95%	[4]
CAS Number	139026-66-7	

Solubility in Aqueous Solutions

JMV 449 is soluble in water. The reported solubility is up to 0.80 mg/mL.[5][6] For higher concentrations, gentle warming to 37°C and sonication may aid dissolution.[5]

Table 1: Solubility Data for **JMV 449**

Solvent	Solubility	Reference
Water	up to 0.80 mg/mL	[5][6]

Stability in Aqueous Solutions

JMV 449 is characterized as a metabolically stable peptide.[4] However, long-term stability in aqueous solutions is dependent on storage conditions. For optimal stability, it is recommended to prepare fresh solutions or store aliquoted stock solutions at low temperatures.

Table 2: Recommended Storage and Stability of **JMV 449** Solutions

Storage Condition	Recommended Use Within	Reference
-20°C	1 month	[5]
-80°C	6 months	[5]

To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is advised to store the solution in single-use aliquots.^[5]

Protocols

Protocol for Preparation of Aqueous Stock Solution

This protocol describes the preparation of a 1 mg/mL **JMV 449** stock solution.

Materials:

- **JMV 449** powder
- Sterile, nuclease-free water
- Sterile, polypropylene microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Procedure:

- Calculate the required volume of water. Based on the desired concentration and the mass of **JMV 449**. For a 1 mg/mL solution, use 1 mL of water for every 1 mg of **JMV 449**. Note that the maximum reported solubility is 0.80 mg/mL, so achieving a 1 mg/mL solution may require warming and sonication.
- Add the solvent. Aseptically add the calculated volume of sterile water to the vial containing the **JMV 449** powder.
- Dissolve the peptide. Gently vortex the vial to mix. If the peptide does not fully dissolve, warm the solution to 37°C for a short period and/or sonicate in an ultrasonic bath.
- Aliquot the solution. Once fully dissolved, dispense the solution into sterile, single-use aliquots in polypropylene tubes.
- Store appropriately. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol for Assessing Aqueous Stability (General Guideline)

This protocol provides a general framework for evaluating the stability of **JMV 449** in a specific aqueous buffer.

Materials:

- **JMV 449** stock solution
- Aqueous buffer of interest (e.g., PBS, Tris-HCl)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
- Incubator or water bath
- Sterile, polypropylene microcentrifuge tubes

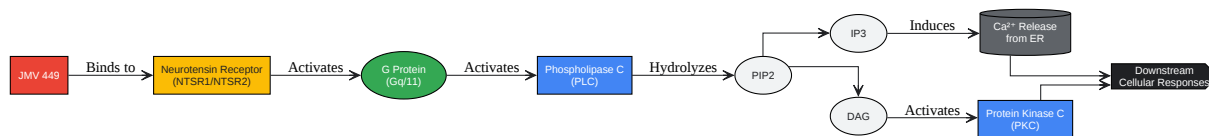
Procedure:

- Prepare test solutions. Dilute the **JMV 449** stock solution to the desired final concentration in the aqueous buffer being tested.
- Initial analysis (T=0). Immediately analyze an aliquot of the test solution by HPLC to determine the initial peak area of intact **JMV 449**.
- Incubate samples. Incubate the remaining test solutions at the desired temperature(s).
- Time-point analysis. At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot from each test solution and analyze by HPLC.
- Data analysis. Compare the peak area of intact **JMV 449** at each time point to the initial peak area at T=0 to determine the percentage of degradation over time.

Signaling Pathway

JMV 449 is a potent agonist of neurotensin receptors (NTSR1 and NTSR2), which are G protein-coupled receptors (GPCRs). Upon binding, **JMV 449** activates downstream signaling

cascades.

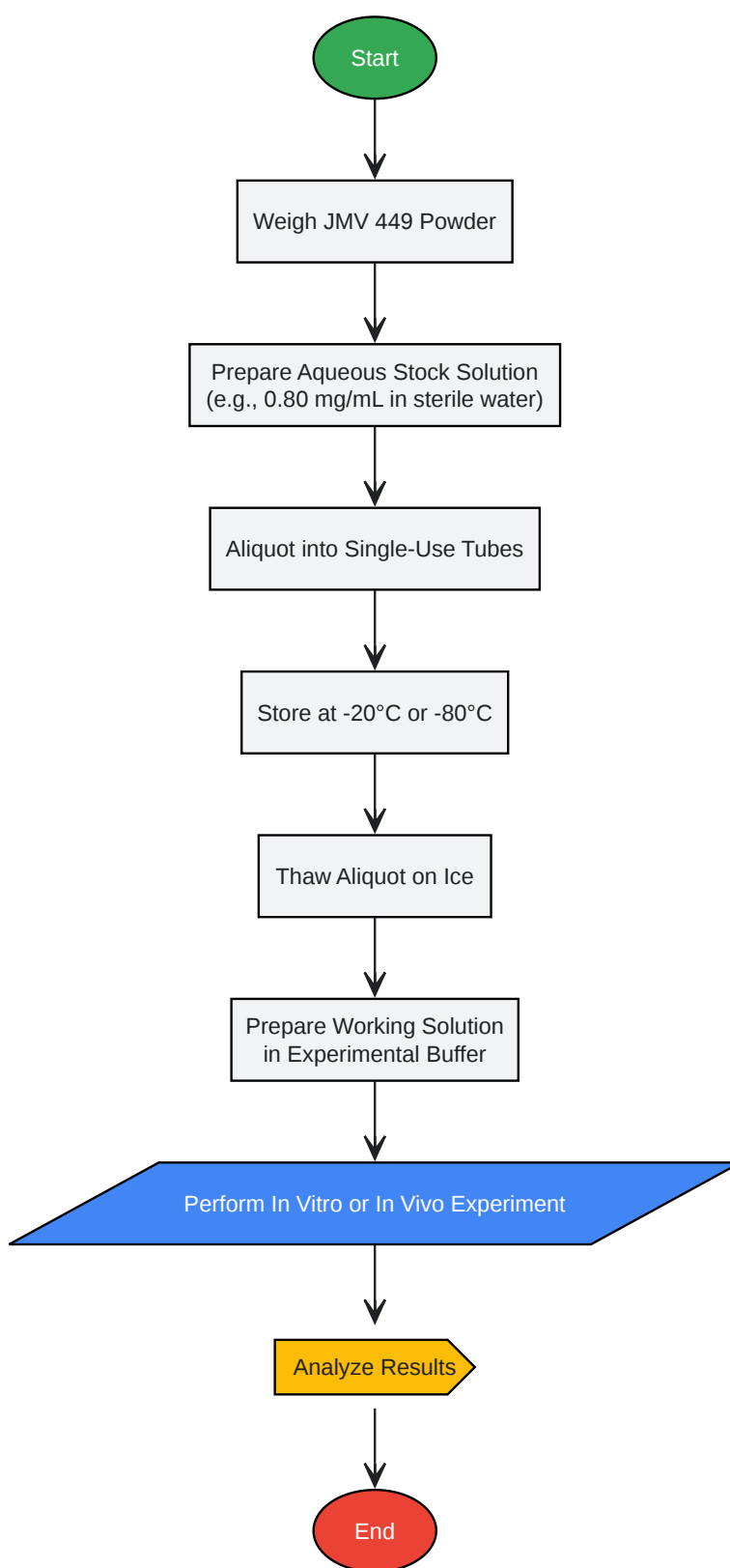


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Caption: **JMV 449** signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for preparing and using **JMV 449** in an experimental setting.



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Caption: Experimental workflow for **JMV 449**.

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